Bto-1 vs. BI 2536: Plk1 Inhibitory Potency and Selectivity Profile Comparison
Bto-1 inhibits Plk1 with an IC50 of 8.0 µM in cell-free kinase assays, representing approximately 10,000-fold lower potency than the clinical-stage Plk1 inhibitor BI 2536 (IC50 = 0.8 nM) . This moderate potency allows researchers to probe Plk1-dependent phenotypes across a wider dynamic range, while BI 2536's high potency may produce near-complete inhibition even at low concentrations, potentially masking graded cellular responses [1]. Although systematic selectivity profiling data for Bto-1 against the kinome is not published, the benzothiazolo-N-oxide scaffold is structurally distinct from the dihydropteridinone core of BI 2536 and Volasertib, supporting distinct off-target interaction profiles [2].
| Evidence Dimension | Plk1 enzyme inhibition potency |
|---|---|
| Target Compound Data | IC50 = 8.0 µM (8,000 nM) |
| Comparator Or Baseline | BI 2536: IC50 = 0.8 nM; Volasertib (BI 6727): IC50 = 0.87 nM |
| Quantified Difference | Bto-1 is ~10,000-fold less potent than BI 2536; ~9,200-fold less potent than Volasertib |
| Conditions | Cell-free kinase assay; ATP-competitive inhibition |
Why This Matters
The moderate potency of Bto-1 makes it suitable for dose-response studies requiring graded Plk1 inhibition, whereas high-potency clinical inhibitors may saturate the target at low concentrations and obscure intermediate phenotypes.
- [1] Steegmaier, M., Hoffmann, M., Baum, A., Lénárt, P., Petronczki, M., Krššák, M., Gürtler, U., Garin-Chesa, P., Lieb, S., Quant, J., Grauert, M., Adolf, G. R., Kraut, N., Peters, J. M., & Rettig, W. J. (2007). BI 2536, a potent and selective inhibitor of Polo-like kinase 1, inhibits tumor growth in vivo. Current Biology, 17(4), 316-322. View Source
- [2] McInnes, C., et al. (2006). Inhibitors of Polo-like kinase reveal roles in spindle-pole integrity. Nature Chemical Biology, 2(11), 608-617. View Source
